4-benzyl-7-hydroxy-N-(2-methoxyphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
Description
4-benzyl-7-hydroxy-N-(2-methoxyphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cycloheptylamino group, a sulfonyl group, a methoxyphenyl group, and an isoxazole ring, making it a subject of interest for researchers.
Properties
IUPAC Name |
4-benzyl-7-hydroxy-N-(2-methoxyphenyl)-5-oxothieno[3,2-b]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-28-17-10-6-5-9-15(17)23-21(26)18-19(25)20-16(11-12-29-20)24(22(18)27)13-14-7-3-2-4-8-14/h2-12,25H,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKSSYOTTUZFCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-7-hydroxy-N-(2-methoxyphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multiple steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Cycloheptylamino Group: This can be done through nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfoxide or sulfide.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the isoxazole ring and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products
Oxidation: Products may include phenolic derivatives and sulfoxides.
Reduction: Products may include sulfides and amines.
Substitution: Products can vary widely depending on the substituents introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-benzyl-7-hydroxy-N-(2-methoxyphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-benzyl-7-hydroxy-N-(2-methoxyphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is unique due to its combination of functional groups and its isoxazole ring, which confer distinct chemical and biological properties
Biological Activity
4-benzyl-7-hydroxy-N-(2-methoxyphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a compound belonging to the thienopyridine class of heterocyclic compounds. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. The unique structure of this compound, which includes a thieno[3,2-b]pyridine core and various functional groups, contributes to its diverse biological activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features:
- A thieno[3,2-b]pyridine core
- A benzyl group
- A hydroxy group
- An oxo group
- A carboxamide functional group
Antimicrobial Properties
Research indicates that compounds within the thienopyridine class exhibit significant antimicrobial activity. Specifically, this compound has demonstrated effectiveness against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. In vitro assays have shown that it induces apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and MCF-7 (breast cancer). The compound's ability to trigger programmed cell death was confirmed through flow cytometry analysis, which indicated an increase in both early and late apoptotic cells after treatment.
Case Study: Cytotoxicity Assessment
A recent study assessed the cytotoxic effects of this compound on MDA-MB-231 and MCF-7 cells using the MTT assay. The results are summarized in Table 1.
| Treatment Concentration (µM) | MDA-MB-231 Cell Viability (%) | MCF-7 Cell Viability (%) |
|---|---|---|
| 0.05 | 85 | 90 |
| 1 | 70 | 80 |
| 2.5 | 40 | 60 |
| 25 | <10 | <30 |
The data indicate a dose-dependent decrease in cell viability for both cell lines, with maximal cytotoxicity observed at the highest concentration after 72 hours of treatment.
The proposed mechanism for the biological activity of this compound involves:
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism and proliferation.
- Apoptosis Induction : The compound triggers apoptotic pathways through mitochondrial dysfunction and activation of caspases.
- Metabolic Profiling : Metabolomic studies have identified significant alterations in glycolytic and gluconeogenic pathways upon treatment with this compound.
Q & A
Q. What are the key steps in synthesizing 4-benzyl-7-hydroxy-N-(2-methoxyphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide?
Methodological Answer: The synthesis involves multi-step heterocyclic condensation. A typical approach includes:
Core Formation: Construct the thieno[3,2-b]pyridine scaffold via cyclization of substituted thiophene derivatives with activated carbonyl groups.
Functionalization: Introduce the 7-hydroxy group via selective oxidation or deprotection of a masked hydroxyl group (e.g., using BOC-protected intermediates, as seen in analogous syntheses) .
Carboxamide Coupling: React the carboxylic acid intermediate with 2-methoxyaniline using coupling agents like EDCl/HOBt or DCC.
Benzylation: Attach the benzyl group at the 4-position via nucleophilic substitution or Pd-catalyzed cross-coupling.
Validation: Monitor intermediates via LC-MS and confirm regioselectivity using NOESY NMR .
Q. How can X-ray crystallography confirm the molecular structure of this compound?
Methodological Answer:
Crystal Growth: Use vapor diffusion or slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures) to obtain single crystals .
Data Collection: Employ a diffractometer (Cu-Kα or Mo-Kα radiation) to measure intensities.
Structure Solution: Use direct methods (e.g., SHELXT ) for phase determination.
Refinement: Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis.
Key Parameters: Validate bond lengths (e.g., C=O ~1.21 Å) and angles (e.g., pyridine ring planarity) against similar thienopyridine derivatives .
Advanced Research Questions
Q. What computational methods are recommended to model the hydrogen bonding network in the crystal lattice?
Methodological Answer:
Geometry Optimization: Use DFT (e.g., B3LYP/6-31G*) to optimize the molecular structure.
Intermolecular Analysis: Apply graph set analysis (as per Etter’s formalism) to classify hydrogen bonds (e.g., R₂²(8) motifs) .
Software Tools: Visualize interactions with Mercury (CCDC) or CrystalExplorer, and calculate interaction energies using PIXEL .
Case Study: For similar compounds, intramolecular O–H⋯O and N–H⋯O bonds stabilize the lactam ring, while π-π stacking between benzyl groups contributes to packing .
Q. How should researchers address discrepancies between theoretical and experimental NMR data?
Methodological Answer:
2D NMR: Resolve ambiguities using HSQC (for C–H coupling) and HMBC (to confirm long-range correlations, e.g., between the carboxamide and thienopyridine core) .
DFT Calculations: Compare experimental and shifts with those predicted by Gaussian or ACD/Labs.
Crystallographic Cross-Validation: Use X-ray data to resolve tautomeric or conformational uncertainties (e.g., keto-enol equilibria affecting chemical shifts) .
Q. What strategies optimize reaction yields for introducing the 2-methoxyphenyl group?
Methodological Answer:
Coupling Conditions: Screen Ullmann, Buchwald-Hartwig, or Suzuki-Miyaura reactions for aryl amidation.
Catalyst Systems: Test Pd(OAc)₂/Xantphos for C–N coupling, optimizing temperature (80–120°C) and solvent (toluene/DMF) .
Work-Up: Use scavenger resins (e.g., QuadraSil MP) to remove residual palladium.
Yield Improvement: For analogous compounds, microwave-assisted synthesis reduced reaction times from 24h to 2h with >85% yields .
Data Contradiction Analysis
Q. How to resolve conflicting data on the compound’s tautomeric forms in solution vs. solid state?
Methodological Answer:
Solid-State vs. Solution: Compare X-ray (solid-state lactam form) with NMR (DMSO-d₆: observe exchange peaks if enol tautomers exist).
Variable-Temperature NMR: Monitor coalescence of peaks to identify tautomeric equilibria.
IR Spectroscopy: Confirm lactam C=O stretches (~1680 cm⁻¹) and absence of enolic O–H bands (~3200 cm⁻¹) .
Methodological Tables
Q. Table 1. Common Crystallization Conditions for Thienopyridine Derivatives
| Solvent System | Space Group | R Factor Range | Key Interactions | Reference |
|---|---|---|---|---|
| DMF/EtOH (1:2) | P2₁/c | 0.05–0.06 | O–H⋯O, π-π stacking | |
| CHCl₃/MeOH (3:1) | P-1 | 0.04–0.05 | N–H⋯O, C–H⋯π |
Q. Table 2. Key Spectral Benchmarks for Structural Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
